molecular formula C4H9NO B2495591 3-Aminocyclobutanol CAS No. 1036260-45-3

3-Aminocyclobutanol

Cat. No.: B2495591
CAS No.: 1036260-45-3
M. Wt: 87.122
InChI Key: JLUZCHOYSPEHES-JPYJGEKTSA-N
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Description

3-Aminocyclobutanol: is an organic compound with the molecular formula C4H9NO It is a cyclobutane derivative with an amino group attached to the third carbon and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclobutanol can be achieved through several methods. One common approach involves the reduction of 3-Aminocyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-Aminocyclobutanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-Aminocyclobutanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form cyclobutanamine using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 3-Aminocyclobutanone.

    Reduction: Cyclobutanamine.

    Substitution: Various substituted cyclobutanol derivatives depending on the substituent used.

Scientific Research Applications

3-Aminocyclobutanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Aminocyclobutanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

    3-Aminocyclopentanol: Similar structure but with a five-membered ring.

    3-Aminocyclohexanol: Similar structure but with a six-membered ring.

    Cyclobutanol: Lacks the amino group.

Uniqueness: 3-Aminocyclobutanol is unique due to its four-membered ring structure, which imparts strain and reactivity not seen in larger ring systems. This makes it a valuable intermediate in organic synthesis and a subject of interest in chemical research .

Properties

IUPAC Name

3-aminocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUZCHOYSPEHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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